
(R)-Ethyl 3-amino-2-methylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Ethyl 3-amino-2-methylpropanoate is an organic compound that belongs to the class of amino acid esters It is a chiral molecule, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl 3-amino-2-methylpropanoate typically involves the esterification of ®-3-amino-2-methylpropanoic acid with ethanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions usually include refluxing the mixture to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of ®-Ethyl 3-amino-2-methylpropanoate may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of biocatalysts, such as specific enzymes, can enhance the selectivity and efficiency of the synthesis process.
化学反应分析
Types of Reactions
®-Ethyl 3-amino-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield imines, while reduction of the ester group can produce alcohols.
科学研究应用
®-Ethyl 3-amino-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies of enzyme-substrate interactions and as a substrate for various biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of ®-Ethyl 3-amino-2-methylpropanoate depends on its specific application. In biochemical contexts, it may act as a substrate for enzymes, participating in transamination reactions where it transfers an amino group to another molecule. The molecular targets and pathways involved can vary, but typically include enzymes such as aminotransferases.
相似化合物的比较
Similar Compounds
(S)-Ethyl 3-amino-2-methylpropanoate: The enantiomer of ®-Ethyl 3-amino-2-methylpropanoate, with similar chemical properties but different biological activity.
Ethyl 3-amino-2-methylbutanoate: A structurally similar compound with an additional methyl group, leading to different reactivity and applications.
Methyl 3-amino-2-methylpropanoate: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its physical and chemical properties.
Uniqueness
®-Ethyl 3-amino-2-methylpropanoate is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with other molecules. This makes it particularly valuable in the development of chiral drugs and in studies of stereoselective biochemical processes.
属性
分子式 |
C6H13NO2 |
|---|---|
分子量 |
131.17 g/mol |
IUPAC 名称 |
ethyl (2R)-3-amino-2-methylpropanoate |
InChI |
InChI=1S/C6H13NO2/c1-3-9-6(8)5(2)4-7/h5H,3-4,7H2,1-2H3/t5-/m1/s1 |
InChI 键 |
XBEVGFLLWVWHCF-RXMQYKEDSA-N |
手性 SMILES |
CCOC(=O)[C@H](C)CN |
规范 SMILES |
CCOC(=O)C(C)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 5-chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B12957588.png)
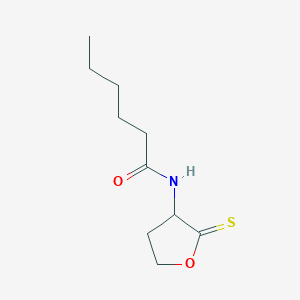
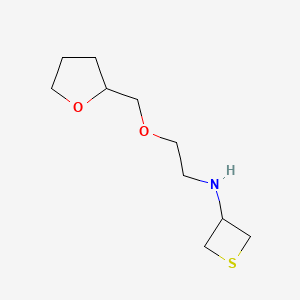
![Ethyl (1S,2R,3R,4R)-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B12957616.png)
![tert-Butyl 6-nitro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B12957620.png)

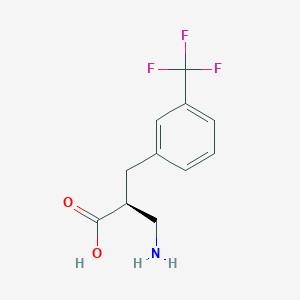
![2-[2-(2-Amino-2-oxoethyl)phenyl]acetamide](/img/structure/B12957629.png)
![tert-Butyl 3-iodo-5-methoxy-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B12957634.png)
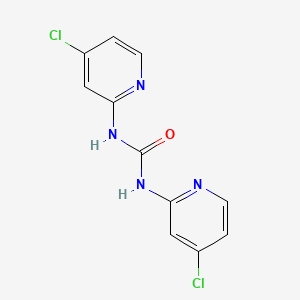
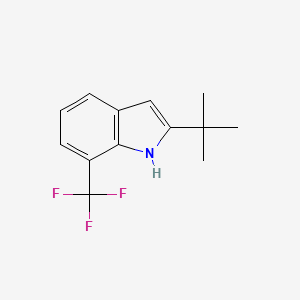


![1-(Bicyclo[1.1.1]pentan-1-yl)-4-iodo-1H-pyrazole](/img/structure/B12957675.png)
